molecular formula C12H17NS2 B14525490 Propyl ethyl(phenyl)carbamodithioate CAS No. 62603-70-7

Propyl ethyl(phenyl)carbamodithioate

Cat. No.: B14525490
CAS No.: 62603-70-7
M. Wt: 239.4 g/mol
InChI Key: NWBDJOKMDPGMRL-UHFFFAOYSA-N
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Description

Propyl ethyl(phenyl)carbamodithioate is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the carbon atom also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl ethyl(phenyl)carbamodithioate can be synthesized through the reaction of propylamine, ethyl chloroformate, and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The reaction proceeds via the formation of an intermediate carbamate, which then reacts with phenyl isothiocyanate to form the desired dithiocarbamate compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl ethyl(phenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiocarbamate group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Propyl ethyl(phenyl)carbamodithioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized as a vulcanization accelerator in the rubber industry and as a flotation agent in mineral processing.

Mechanism of Action

The mechanism of action of propyl ethyl(phenyl)carbamodithioate involves its interaction with metal ions and enzymes. The dithiocarbamate group can chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects. The compound can also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl dithiocarbamate
  • Diethyl dithiocarbamate
  • Pyrrolidine dithiocarbamate

Comparison

Propyl ethyl(phenyl)carbamodithioate is unique due to the presence of both propyl and ethyl groups, as well as a phenyl group, which can influence its chemical reactivity and biological activity. Compared to other dithiocarbamates, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications.

Properties

CAS No.

62603-70-7

Molecular Formula

C12H17NS2

Molecular Weight

239.4 g/mol

IUPAC Name

propyl N-ethyl-N-phenylcarbamodithioate

InChI

InChI=1S/C12H17NS2/c1-3-10-15-12(14)13(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

NWBDJOKMDPGMRL-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=S)N(CC)C1=CC=CC=C1

Origin of Product

United States

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